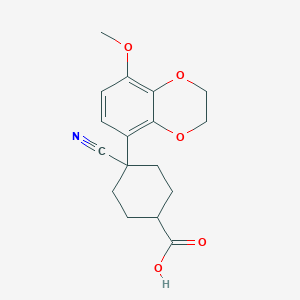
4-Cyano-4-(5-methoxy-2,3-dihydro-1,4-benzodioxin-8-yl)cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KW-4490 is a small molecule drug that acts as a selective inhibitor of phosphodiesterase 4 (PDE4). It was initially developed by Kyowa Kirin Co., Ltd. for its potential therapeutic applications in immune system diseases and respiratory diseases . The compound has shown promise in treating conditions such as asthma and chronic obstructive pulmonary disease .
Preparation Methods
The synthesis of KW-4490 involves a practical and scalable method that features the construction of the 1-arylcyclohexene core via a Diels-Alder reaction followed by a Brønsted acid-promoted hydrocyanation . The synthetic route includes the following steps:
Diels-Alder Reaction: This reaction forms the 1-arylcyclohexene intermediate.
Hydrocyanation: A Brønsted acid is used to promote the addition of a cyanide group to the intermediate.
Purification: The final product is purified using high-performance liquid chromatography (HPLC) and gas chromatography (GC) methods.
Chemical Reactions Analysis
KW-4490 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: KW-4490 can undergo substitution reactions where specific atoms or groups in the molecule are replaced with other atoms or groups.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
KW-4490 has been extensively studied for its scientific research applications, including:
Industry: Utilized in the development of new pharmaceuticals targeting phosphodiesterase 4.
Mechanism of Action
KW-4490 exerts its effects by selectively inhibiting phosphodiesterase 4 (PDE4), an enzyme responsible for breaking down cyclic adenosine monophosphate (cAMP) in cells . By inhibiting PDE4, KW-4490 increases the levels of cAMP, leading to a reduction in inflammation and modulation of immune responses . The molecular targets and pathways involved include the inhibition of PDE4B and the suppression of tumor necrosis factor-alpha (TNF-alpha) production .
Comparison with Similar Compounds
KW-4490 is compared with other PDE4 inhibitors, such as rolipram and roflumilast. While all these compounds inhibit PDE4, KW-4490 has shown less potent emetic effects compared to rolipram, making it a more favorable candidate for therapeutic use . Similar compounds include:
Rolipram: A first-generation PDE4 inhibitor with potent anti-inflammatory effects but significant emetic side effects.
Roflumilast: A second-generation PDE4 inhibitor used in the treatment of chronic obstructive pulmonary disease.
KW-4490’s unique properties, such as its selective inhibition of PDE4B and reduced emetic effects, distinguish it from these similar compounds .
Properties
Molecular Formula |
C17H19NO5 |
|---|---|
Molecular Weight |
317.34 g/mol |
IUPAC Name |
4-cyano-4-(5-methoxy-2,3-dihydro-1,4-benzodioxin-8-yl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C17H19NO5/c1-21-13-3-2-12(14-15(13)23-9-8-22-14)17(10-18)6-4-11(5-7-17)16(19)20/h2-3,11H,4-9H2,1H3,(H,19,20) |
InChI Key |
SBCKAEJLDHJBNZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)C3(CCC(CC3)C(=O)O)C#N)OCCO2 |
Synonyms |
KW 4490 KW-4490 KW4490 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,5-di-tert-butyl-4-hydroxyphenethyl)-4,6-difluorophenyl]-N'-(1-benzyl-4-piperidyl)urea](/img/structure/B1242762.png)

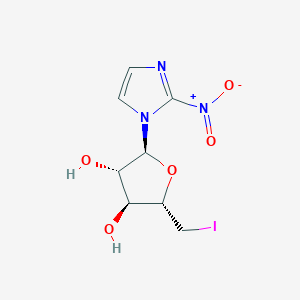
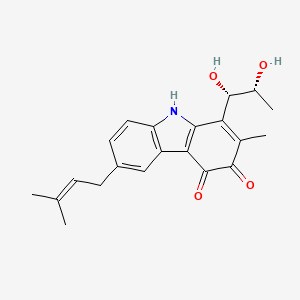
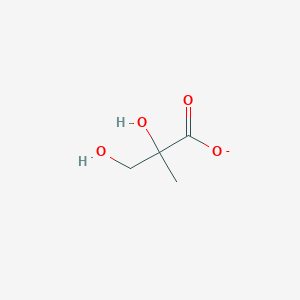
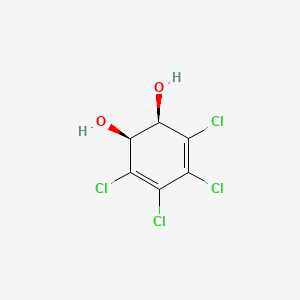
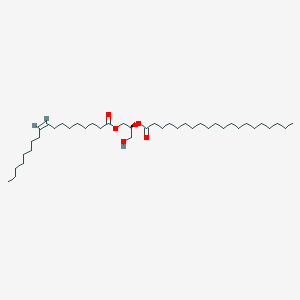
![[(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] (Z)-icos-11-enoate](/img/structure/B1242771.png)
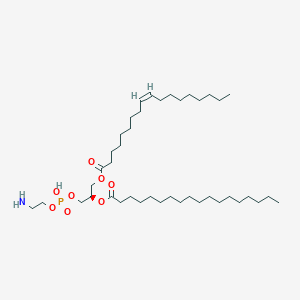
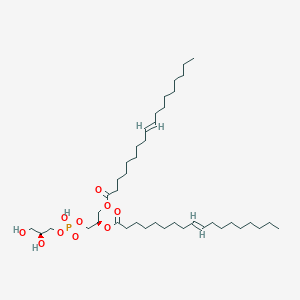
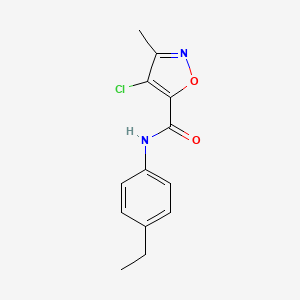
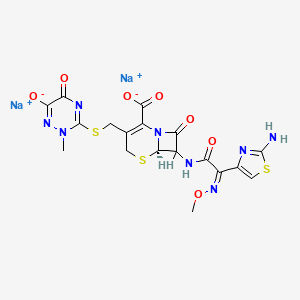
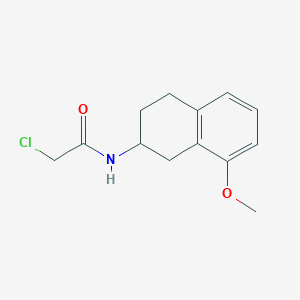
![N-heptyl-N'-(2,4-difluoro-6-{2-[4-(2,2-dimethylpropyl)phenyl]ethyl}phenyl)urea](/img/structure/B1242785.png)
